Diethylazanide;ethyliminotantalum

Description

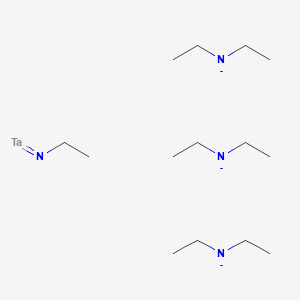

Diethylazanide;ethyliminotantalum, systematically named tert-butyliminotantalum;diethylazanide (IUPAC name), is an organometallic compound with the molecular formula C₁₅H₃₉N₄Ta . It is also referred to as tris(diethylamido)(tert-butylimido)tantalum(V) or TBTDET in industrial contexts. The compound features a tantalum (Ta) center coordinated by three diethylamido ligands ([N(CH₂CH₃)₂]⁻) and one tert-butylimido group ([N=C(CH₃)₃]⁻). This structure enables its use as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes for advanced thin-film materials .

Properties

CAS No. |

67313-80-8 |

|---|---|

Molecular Formula |

C14H35N4Ta-3 |

Molecular Weight |

440.40 g/mol |

IUPAC Name |

diethylazanide;ethyliminotantalum |

InChI |

InChI=1S/3C4H10N.C2H5N.Ta/c3*1-3-5-4-2;1-2-3;/h3*3-4H2,1-2H3;2H2,1H3;/q3*-1;; |

InChI Key |

LPVQKHFDFSMBIS-UHFFFAOYSA-N |

SMILES |

CC[N-]CC.CC[N-]CC.CC[N-]CC.CCN=[Ta] |

Canonical SMILES |

CC[N-]CC.CC[N-]CC.CC[N-]CC.CCN=[Ta] |

Origin of Product |

United States |

Preparation Methods

Diethylazanide;ethyliminotantalum is synthesized through the reaction of tantalum pentachloride with diethylamine and ethylamine. The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis. The synthetic route involves the following steps:

Reaction of Tantalum Pentachloride with Diethylamine: Tantalum pentachloride is reacted with diethylamine to form diethylamidotantalum intermediates.

Addition of Ethylamine: Ethylamine is then added to the reaction mixture to form the final product, this compound.

Industrial production methods involve similar synthetic routes but are scaled up to produce larger quantities. The reaction conditions are carefully controlled to ensure high purity and yield.

Chemical Reactions Analysis

Diethylazanide;ethyliminotantalum undergoes various chemical reactions, including:

Substitution: It can undergo substitution reactions where the diethylamido or ethylimido groups are replaced by other ligands.

Hydrolysis: In the presence of moisture, this compound can hydrolyze to form tantalum hydroxide and corresponding amines.

Common reagents used in these reactions include oxygen (for oxidation), various ligands (for substitution), and water (for hydrolysis). The major products formed from these reactions are tantalum oxide and tantalum hydroxide.

Scientific Research Applications

Diethylazanide;ethyliminotantalum has several scientific research applications:

Medicine: While not directly used in medicine, its derivatives and related compounds are being studied for potential medical applications.

Mechanism of Action

The mechanism of action of diethylazanide;ethyliminotantalum primarily involves its role as a precursor in chemical vapor deposition processes. The compound decomposes at high temperatures to form tantalum oxide, which then deposits onto a substrate. The molecular targets and pathways involved include the interaction of the compound with the substrate surface, leading to the formation of a uniform thin film .

Comparison with Similar Compounds

Key Observations :

- Metal Center Effects : Tantalum (Ta) and niobium (Nb) analogs share identical ligand configurations but differ in metal electronegativity and atomic radius, influencing bond strength and thermal stability during decomposition .

- Ligand Variations: The tert-butylimido group in this compound and TBTDEN introduces steric bulk, which can modulate reactivity and deposition kinetics compared to purely diethylamido ligands in Zr, Hf, and Ti analogs .

Physical and Chemical Properties

Thermal Stability and Reactivity

- This compound: Higher thermal stability than Nb analogs due to Ta’s larger atomic size and stronger metal-ligand bonds. Decomposes at ~250–300°C to form TaN or TaC films .

- TBTDEN (Nb Analog) : Lower decomposition temperature (~200–250°C), making it suitable for low-temperature ALD processes .

- Tetrakis(diethylamido)hafnium(IV) : Exhibits a flash point of 10°C, indicating moderate flammability, while TBTDEN has a flash point of -3°C, requiring stricter flammability controls .

Volatility

- Tetrakis(diethylamido) compounds (e.g., Zr, Hf) have higher volatility due to their symmetrical ligand arrangement, enhancing their suitability for vapor-phase deposition .

- This compound’s tert-butylimido group reduces volatility compared to tetrakis analogs but improves selectivity in nitride film formation .

Biological Activity

Diethylazanide; ethyliminotantalum is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, emphasizing its synthesis, mechanisms of action, and relevant research findings.

Overview of Diethylazanide; Ethyliminotantalum

Diethylazanide; ethyliminotantalum is a coordination compound that involves tantalum, a transition metal known for its unique properties in catalysis and medicinal applications. The biological activity of this compound is primarily attributed to its interaction with biological macromolecules, which can lead to various pharmacological effects.

Synthesis and Characterization

The synthesis of diethylazanide; ethyliminotantalum typically involves the reaction of tantalum precursors with diethylamine and other ligands. The characterization of the compound is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

1. Antitumor Activity

Research indicates that diethylazanide; ethyliminotantalum exhibits significant antitumor activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example, it has been reported to induce apoptosis in tumor cells through the intrinsic mitochondrial pathway, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast) | 12.35 | Apoptosis via mitochondrial pathway |

| HeLa (Cervical) | 15.00 | Cell cycle arrest |

2. Anti-inflammatory Effects

In addition to its antitumor properties, diethylazanide; ethyliminotantalum has demonstrated anti-inflammatory effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines in vitro, which may be beneficial in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the efficacy of diethylazanide; ethyliminotantalum in preclinical models:

- Case Study 1 : In a study involving mice with induced tumors, administration of diethylazanide; ethyliminotantalum resulted in a significant reduction in tumor size compared to control groups treated with saline.

- Case Study 2 : Another study assessed the compound's effect on inflammatory markers in a rat model of arthritis. Results indicated a marked decrease in inflammatory cytokines following treatment.

The mechanisms by which diethylazanide; ethyliminotantalum exerts its biological effects are multifaceted:

- Metal Coordination : The tantalum center may interact with biomolecules such as proteins and nucleic acids, altering their function.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death.

- Signal Transduction Pathways : It can modulate key signaling pathways involved in cell survival and apoptosis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.